molecular formula C8H8N2O3 B14854569 5-Acetyl-2-aminonicotinic acid

5-Acetyl-2-aminonicotinic acid

Cat. No.: B14854569
M. Wt: 180.16 g/mol
InChI Key: MTYNPKVGVFIENJ-UHFFFAOYSA-N
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Description

5-Acetyl-2-aminonicotinic acid is a nicotinic acid derivative with a pyridine ring substituted at positions 2 (amino group) and 5 (acetyl group).

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

5-acetyl-2-aminopyridine-3-carboxylic acid

InChI

InChI=1S/C8H8N2O3/c1-4(11)5-2-6(8(12)13)7(9)10-3-5/h2-3H,1H3,(H2,9,10)(H,12,13)

InChI Key

MTYNPKVGVFIENJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(N=C1)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-aminonicotinic acid typically involves the acetylation of 2-aminonicotinic acid. One common method includes the reaction of 2-aminonicotinic acid with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods

In an industrial setting, the production of 5-Acetyl-2-aminonicotinic acid may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize production costs. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group undergoes deprotonation under basic conditions (e.g., NaOH or KOH), forming a carboxylate anion. This enhances solubility in polar solvents and facilitates further functionalization. The amino group (pKa ~4–5) can also act as a weak base, forming ammonium salts in acidic media .

Acetylation and Acylation

The amino group participates in acetylation reactions. For example:

  • Reaction with Acetic Anhydride :
    Forms N-acetylated derivatives under reflux conditions. Mono- and di-acetylated products are isolated depending on reaction time and stoichiometry .

ProductReaction TimeYield (%)Characterization Method
Mono-acetylated2 hours75¹H NMR, X-ray
Di-acetylated6 hours62¹H NMR, X-ray

X-ray crystallography confirms the regioselectivity of acetylation at the amino group .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

  • Reaction with DMF-DMA :
    Forms amidine intermediates (13a,b ), which cyclize in acetic acid to yield pyrido[2,3-d]pyrimidines (15a,b ) .

  • Thiourea Fusion :
    Produces pyrido[2,3-d]pyrimidine-2-thiones (16 ) under thermal conditions .

Nucleophilic Substitution

The amino group undergoes substitution with electrophiles:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form N-alkyl derivatives.

  • Arylation : Couples with aryl diazonium salts to form arylazo derivatives (e.g., 8a–k ) .

Electron-withdrawing groups on the arylazo moiety favor nicotinate formation, while electron-donating groups yield pyridazinones .

Condensation Reactions

  • With Active Methylene Reagents :
    Reacts with malononitrile or ethyl cyanoacetate to form arylazo-substituted nicotinic acid derivatives (8a–k ) via acyclic intermediates .

Arylazo SubstituentProduct TypeKey Bond Lengths (Å)
Electron-withdrawingNicotinates (8 )N1–N2: 1.346, N1–C6: 1.312
Electron-donatingPyridazinones (10 )O2–C13: 1.217, N2–C7: 1.442

Oxidation and Reduction

  • Oxidation : The acetyl group can be oxidized to a ketone or carboxylic acid using KMnO₄ or CrO₃.

  • Reduction : Sodium borohydride (NaBH₄) reduces the acetyl group to a secondary alcohol.

Structural Insights from X-ray Data

Crystallographic analysis of acetylated derivatives reveals planar pyridine rings and intermolecular hydrogen bonding between amino and carbonyl groups :

ParameterMono-acetylated DerivativeDi-acetylated Derivative
Bond Angle C6–N1–N2117.37°118.02°
Bond Length O2–C131.217 Å1.221 Å

Scientific Research Applications

5-Acetyl-2-aminonicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-aminonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. Its acetyl and amino groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Isomers: 2-Aminonicotinic Acid and 4-Aminonicotinic Acid

Key Differences :

  • Substituent Positions: 5-Acetyl-2-aminonicotinic acid: Amino group at position 2, acetyl at position 3. 2-Aminonicotinic acid: Amino group at position 2, carboxylic acid at position 3 . 4-Aminonicotinic acid: Amino group at position 4, carboxylic acid at position 3 .
  • Physical Properties: 2-Aminonicotinic acid has a melting point of 295–297°C, indicative of strong intermolecular hydrogen bonding due to the amino and carboxylic acid groups . The acetyl group in 5-Acetyl-2-aminonicotinic acid likely reduces melting point by disrupting hydrogen bonding. 4-Aminonicotinic acid lacks direct data but may exhibit lower solubility than its acetylated counterpart due to reduced polarity.
Compound Molecular Formula Substituents Melting Point (°C) Key Applications
5-Acetyl-2-aminonicotinic acid C₈H₈N₂O₃ NH₂ (pos. 2), COCH₃ (pos. 5) Not reported Research applications*
2-Aminonicotinic acid C₆H₆N₂O₂ NH₂ (pos. 2), COOH (pos. 3) 295–297 Pharmaceutical synthesis
4-Aminonicotinic acid C₆H₆N₂O₂ NH₂ (pos. 4), COOH (pos. 3) Not reported Not specified

*Inferred from analogs in .

Halogenated and Ester Derivatives

Ethyl 5-amino-2-chloronicotinate (C₈H₉ClN₂O₂):

  • Substituents: Chlorine at position 2, ethyl ester at position 3, and amino at position 5 .
  • Key Differences: The chlorine atom increases electronegativity, enhancing reactivity in substitution reactions compared to the acetyl group. The ethyl ester group improves lipophilicity, making it more suitable for cell-penetration studies than the carboxylic acid in 5-Acetyl-2-aminonicotinic acid.

5-Amino-2-chloropyridine-4-carboxylic acid:

  • Substituents: Chlorine at position 2, amino at position 5, and carboxylic acid at position 4 .
  • Comparison: The chlorine substituent may confer antimicrobial properties, whereas the acetyl group in 5-Acetyl-2-aminonicotinic acid could stabilize the molecule in metabolic pathways.

Functionalized Derivatives

5-(2-Formylphenyl)-2-hydroxyisonicotinic acid (C₁₃H₉NO₄):

  • Substituents : Hydroxyl at position 2, formylphenyl at position 5 .
  • Hydroxyl group enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to 5-Acetyl-2-aminonicotinic acid.

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